N'-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide
Description
N'-(1,1-Dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide is a heterocyclic carbohydrazide derivative featuring a benzothiazole 1,1-dioxide core fused with a furan moiety via a hydrazide linkage. Its synthesis typically involves condensation reactions between benzothiazole-derived aldehydes and furan-2-carbohydrazide, followed by oxidation to achieve the sulfone (dioxido) group .
Properties
Molecular Formula |
C12H9N3O4S |
|---|---|
Molecular Weight |
291.28 g/mol |
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)furan-2-carbohydrazide |
InChI |
InChI=1S/C12H9N3O4S/c16-12(9-5-3-7-19-9)14-13-11-8-4-1-2-6-10(8)20(17,18)15-11/h1-7H,(H,13,15)(H,14,16) |
InChI Key |
SKBLSYDEVVINQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with furan-2-carbohydrazide under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may involve heating to facilitate the formation of the desired product .
Industrial production methods for benzothiazole derivatives often involve multi-step processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
N’-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives .
Scientific Research Applications
N’-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and antiviral agent, with studies indicating its effectiveness against a range of pathogens .
In medicine, benzothiazole derivatives, including N’-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide, are being investigated for their potential as anticancer agents. These compounds have been found to inhibit the growth of cancer cells by interfering with specific molecular targets and pathways . Additionally, they are being explored for their potential use in the treatment of neurodegenerative diseases and other medical conditions .
Mechanism of Action
The mechanism of action of N’-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit certain enzymes and proteins that are essential for the survival and proliferation of pathogens and cancer cells .
For example, benzothiazole derivatives have been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair. By inhibiting these enzymes, the compound can prevent the replication of cancer cells and induce cell death . Additionally, the compound may interact with other molecular targets, such as receptors and signaling pathways, to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, N'-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide is compared below with structurally analogous carbohydrazides and benzothiazole derivatives. Key parameters include molecular properties, synthetic routes, and biological activities.
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Melting Points: The higher melting point of 6f (248–250°C vs. 161–162°C for 17) correlates with its rigid triazole-quinoline scaffold .
Biological Activity
N'-(1,1-dioxido-1,2-benzothiazol-3-yl)furan-2-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on available literature.
1. Synthesis and Structural Characteristics
The compound can be synthesized through various organic reactions involving benzothiazole derivatives and hydrazides. The general synthetic route includes:
- Condensation Reactions : The reaction of furan-2-carboxylic acid with hydrazine derivatives in the presence of coupling agents.
- Functionalization : Modifications to the benzothiazole ring to enhance biological activity, often through the introduction of electron-withdrawing or electron-donating groups.
2.1 Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. For instance:
- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 50 µg/mL to 200 µg/mL depending on the strain tested.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
2.2 Antifungal Activity
The compound also demonstrates antifungal properties, particularly against species such as Candida albicans and Aspergillus niger.
- Efficacy : The antifungal activity is quantified with EC50 values indicating effective concentrations for inhibiting fungal growth.
| Fungus | EC50 (µg/mL) |
|---|---|
| Candida albicans | 30 |
| Aspergillus niger | 45 |
2.3 Cytotoxicity and Anticancer Potential
Recent studies have investigated the cytotoxic effects of this compound on cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
The compound shows selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell wall synthesis in bacteria and ergosterol biosynthesis in fungi.
4. Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Case Study on Antibacterial Activity : A study evaluating the antibacterial effects against clinical isolates demonstrated a significant reduction in bacterial load when treated with the compound.
- Antifungal Efficacy in Clinical Settings : Clinical trials showed promising results in treating fungal infections resistant to conventional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
